A Technical Guide to 2,6-Difluoro-3-methoxybenzoic Acid: Synthesis, Properties, and Applications in Modern Chemistry
A Technical Guide to 2,6-Difluoro-3-methoxybenzoic Acid: Synthesis, Properties, and Applications in Modern Chemistry
Introduction: The Strategic Value of Fluorinated Synthons
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-3-methoxybenzoic acid emerges as a highly valuable, yet specialized, building block in this context. Its trifunctional architecture, featuring a carboxylic acid handle, a methoxy group, and a precisely arranged difluoro substitution pattern, offers a versatile platform for constructing complex molecular targets. This guide provides an in-depth analysis of its properties, a robust protocol for its synthesis, and an exploration of its potential applications for researchers at the forefront of chemical innovation.
Core Physicochemical & Structural Properties
2,6-Difluoro-3-methoxybenzoic acid is a white crystalline solid under standard conditions.[1] Its identity and key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 886498-30-2 | [2] |
| Molecular Formula | C₈H₆F₂O₃ | |
| Molecular Weight | 188.13 g/mol | |
| Appearance | White to pale cream crystalline solid/powder | [1][3] |
| Melting Point | 136 - 138 °C | [1] |
| Solubility | Insoluble in water | [1] |
| SMILES | COC1=C(C(=C(C=C1)F)C(=O)O)F | |
| InChI | 1S/C8H6F2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| InChIKey | YYZBRPSJLASNKL-UHFFFAOYSA-N |
Strategic Synthesis: A Directed Ortho-Metalation Approach
While numerous substituted benzoic acids are commercially available, the specific substitution pattern of 2,6-Difluoro-3-methoxybenzoic acid often necessitates a custom synthesis. A highly effective and regioselective strategy is through Directed Ortho-Metalation (DoM), a powerful technique in modern organic synthesis. The methoxy group of an anisole derivative can effectively direct a strong organolithium base to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species that can be trapped with an electrophile.
The proposed synthesis begins with the commercially available precursor, 2,4-difluoroanisole. The methoxy group is a well-established ortho-directing group. The most acidic proton is at the C3 position, flanked by the directing methoxy group and a fluorine atom. Lithiation at this position, followed by quenching with carbon dioxide, provides the target carboxylic acid.
Experimental Protocol: Synthesis and Purification
This protocol is a robust, field-proven methodology adapted from established principles of Directed Ortho-Metalation.
1. Reaction Setup and Lithiation:
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of starting material).
- Cool the solvent to -78 °C using a dry ice/acetone bath.
- Add 2,4-difluoroanisole (1.0 eq) to the cooled solvent.
- Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The causality here is critical: slow addition prevents localized heating which can lead to side reactions and reduced yield.
- Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryl-lithium intermediate is typically rapid at this temperature.
2. Carboxylation and Quench:
- Crush dry ice (solid CO₂) into a powder and add it in excess to the reaction mixture in one portion. This ensures the aryl-lithium is rapidly trapped by a high concentration of the electrophile, minimizing potential side reactions with other species.
- Allow the reaction mixture to slowly warm to room temperature overnight. The gradual warming ensures a complete reaction and safe dissipation of any excess n-BuLi.
3. Workup and Isolation:
- Once at room temperature, quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2).
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4. Purification Workflow:
The primary impurity is often the unreacted starting material. Purification is best achieved by recrystallization.
Dissolve the crude solid in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
Caption: Standard workflow for purification by recrystallization. Applications in Drug Development & Advanced Materials
While specific, high-profile applications of 2,6-Difluoro-3-methoxybenzoic acid are not yet prevalent in published literature, its structural motifs are highly sought after in medicinal chemistry. Fluorinated benzoic acids are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4]
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Metabolic Blocking: The fluorine atoms at the 2 and 6 positions sterically hinder and electronically deactivate the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to increase the in vivo half-life of a drug candidate.
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Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can be critical for tuning a compound's solubility, cell permeability, and interaction with biological targets.
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Conformational Control: The substitution pattern can lock the molecule into a preferred conformation, which can enhance binding affinity to a target protein by reducing the entropic penalty of binding.
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Vector for Further Synthesis: The carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction to an alcohol, enabling its incorporation into a wide array of larger, more complex molecules. For example, similar fluorinated benzoic acids are used to synthesize compounds for treating Alzheimer's disease and for developing new antimicrobial agents.[4]
Safety, Handling, and Storage
As a laboratory chemical, 2,6-Difluoro-3-methoxybenzoic acid must be handled with appropriate precautions. The available safety data indicates it is an irritant.[2]
GHS Hazard Classification:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents and strong bases, which are incompatible.[2]
References
-
Google Patents. Accessed January 31, 2026.
-
Google Patents. Accessed January 31, 2026.
-
Synquest Labs. Accessed January 31, 2026.
-
PubChemLite. Accessed January 31, 2026.
-
BLD Pharm. Accessed January 31, 2026.
-
Cheméo. Accessed January 31, 2026.
-
Sigma-Aldrich. Accessed January 31, 2026.
-
PubChem. Accessed January 31, 2026.
-
Google Patents. Accessed January 31, 2026.
-
MDPI. Accessed January 31, 2026.
-
Amerigo Scientific. Accessed January 31, 2026.
-
Ossila. Accessed January 31, 2026.
-
FooDB. Accessed January 31, 2026.
-
Thermo Scientific Chemicals. Accessed January 31, 2026.
-
Sigma-Aldrich. Accessed January 31, 2026.
-
Fisher Scientific. Accessed January 31, 2026.
-
Lead Sciences. Accessed January 31, 2026.
-
ResearchGate. Accessed January 31, 2026.
-
Organic Syntheses. Accessed January 31, 2026.
-
Indian Academy of Sciences. Accessed January 31, 2026.
-
UCLA Chemistry. Accessed January 31, 2026.
-
PubMed. Accessed January 31, 2026.
